molecular formula C21H28N2O4S2 B6571627 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946241-37-8

2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571627
CAS No.: 946241-37-8
M. Wt: 436.6 g/mol
InChI Key: JCMDRKQSTGRLRE-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an intriguing compound characterized by its complex structure and multifaceted chemical properties. This compound belongs to the family of sulfonamides, which are known for their wide range of applications in medicinal chemistry and beyond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediates such as 1,2,3,4-tetrahydroquinoline and the appropriate sulfonyl chloride. The reaction conditions require careful control of temperature, pH, and solvent to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production process is optimized for scale, often involving batch or continuous flow reactors to enhance efficiency. Catalysts and advanced purification techniques are employed to achieve the desired product quality, ensuring consistency across production batches.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Reduction: : The addition of hydrogen or removal of oxygen.

  • Substitution: : Replacement of a functional group with another.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with careful control over temperature, solvent, and pH being crucial.

Major Products

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is explored for its potential as a catalyst and its ability to form complex structures with various metals and organic molecules.

Biology

Biologically, it is investigated for its interactions with enzymes and proteins, making it a candidate for developing novel pharmaceuticals.

Medicine

Medically, its sulfonamide backbone makes it a candidate for antibiotics and anti-inflammatory agents, owing to the inherent biological activity of sulfonamides.

Industry

In industrial applications, it finds use in material science, particularly in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action for 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, either inhibiting or enhancing specific biochemical reactions. The sulfonamide group is particularly crucial, as it can mimic the structure of certain natural substrates, thereby interfering with enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like sulfanilamide, sulfadiazine, and sulfamethoxazole. These compounds share a common sulfonamide group but differ in their side chains and overall structures.

Uniqueness

What sets 2,4,5-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide apart is its specific structure, which imparts unique properties and reactivity

Hopefully, this article sheds light on the fascinating aspects of this compound

Properties

IUPAC Name

2,4,5-trimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-5-11-28(24,25)23-10-6-7-18-14-19(8-9-20(18)23)22-29(26,27)21-13-16(3)15(2)12-17(21)4/h8-9,12-14,22H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMDRKQSTGRLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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